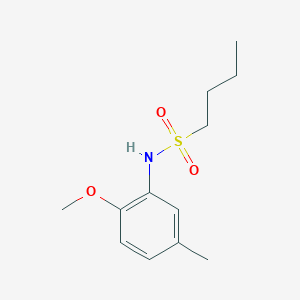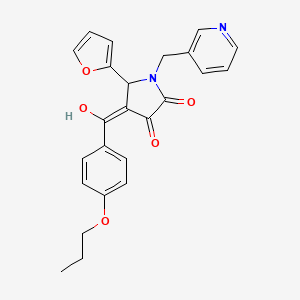![molecular formula C20H14FN5 B5400444 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile, also known as FPI-3301, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in the activation of immune cells. FPI-3301 has been shown to have potential therapeutic benefits in a variety of autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
作用機序
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile acts as a selective inhibitor of Syk, which is a key signaling molecule in immune cells. Syk is involved in the activation of multiple immune cell types, including B cells, T cells, and mast cells. By inhibiting Syk, this compound blocks the activation of these immune cells and reduces inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to reduce the production of pro-inflammatory cytokines in immune cells (Li et al., 2018). In another study published in the journal Nature Communications, this compound was shown to inhibit the activation of mast cells and reduce allergic responses (Guo et al., 2019).
実験室実験の利点と制限
One advantage of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile is its selectivity for Syk, which reduces the risk of off-target effects. Another advantage is its potential to treat multiple autoimmune diseases. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
将来の方向性
Future research on 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile could focus on several areas, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Studies to investigate its potential use in other autoimmune diseases.
3. Development of more efficient and scalable synthesis methods.
4. Investigation of its potential use in combination with other therapies for autoimmune diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic benefits in preclinical models of autoimmune diseases. Its selective inhibition of Syk has been shown to reduce inflammation and tissue damage in a variety of autoimmune diseases. Future research could focus on clinical trials to determine its safety and efficacy in humans, as well as its potential use in other autoimmune diseases and in combination with other therapies.
合成法
The synthesis of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process has been described in detail in a research article published in the Journal of Medicinal Chemistry (Li et al., 2018). The authors reported a scalable and efficient synthesis method that yields this compound in high purity and good overall yield.
科学的研究の応用
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile has been extensively studied in preclinical models of autoimmune diseases. In a study published in the journal Arthritis Research & Therapy, this compound was shown to significantly reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis (Zhao et al., 2020). In another study published in the Journal of Neuroinflammation, this compound was found to reduce inflammation and demyelination in a mouse model of multiple sclerosis (Wang et al., 2019).
特性
IUPAC Name |
3-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]imidazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5/c21-18-4-6-19(7-5-18)26-14-16(12-24-26)13-25-9-8-23-20(25)17-3-1-2-15(10-17)11-22/h1-10,12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAFYXISZZMQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2CC3=CN(N=C3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)


![1-allyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5400395.png)

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)
![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
